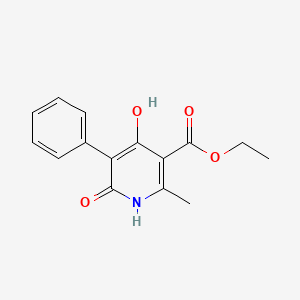Ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carboxylate
CAS No.: 76066-86-9
Cat. No.: VC19339643
Molecular Formula: C15H15NO4
Molecular Weight: 273.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76066-86-9 |
|---|---|
| Molecular Formula | C15H15NO4 |
| Molecular Weight | 273.28 g/mol |
| IUPAC Name | ethyl 4-hydroxy-2-methyl-6-oxo-5-phenyl-1H-pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C15H15NO4/c1-3-20-15(19)11-9(2)16-14(18)12(13(11)17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,16,17,18) |
| Standard InChI Key | WCTVEONIUSTFIF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC(=O)C(=C1O)C2=CC=CC=C2)C |
Introduction
Chemical Identity and Structural Features
The compound belongs to the 1,6-dihydropyridine class, characterized by a partially reduced pyridine ring system. Its IUPAC name reflects the following substituents:
-
Ethyl ester at position 3
-
Hydroxyl group at position 4
-
Methyl group at position 2
-
Oxo group at position 6
-
Phenyl group at position 5
Notably, the presence of a phenyl group at position 5 distinguishes it from common analogs like ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (PubChem CID: 54688208) , which lacks the aromatic substitution. The phenyl moiety may enhance π-π stacking interactions in biological systems, potentially altering solubility and binding affinity compared to non-aromatic variants .
Molecular Formula and Weight
The molecular formula is C₁₅H₁₅NO₅, derived by adding a phenyl group (-C₆H₅) to the structure of ethyl 4-hydroxy-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (C₉H₁₁NO₄) . This modification increases the molecular weight from 197.19 g/mol to 289.29 g/mol, as calculated using atomic mass increments.
The increased logP value (2.41 vs. 0.98) suggests enhanced lipophilicity due to the phenyl group, which could improve membrane permeability in drug design contexts .
Synthesis and Structural Modification
While no direct synthesis route for the 5-phenyl variant is documented, methods for analogous compounds provide a foundational approach. For example, ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 3424-43-9) is synthesized via dehydrogenation of tetrahydropyridine precursors using 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) in 1,4-dioxane under reflux . Adapting this protocol, the 5-phenyl derivative could theoretically be synthesized by introducing a phenyl group during the cyclization step, though regioselectivity challenges may arise.
Key reaction parameters from analogous syntheses include:
Physicochemical and Spectroscopic Properties
Solubility and Stability
The phenyl substitution at position 5 likely reduces aqueous solubility compared to non-aromatic analogs. For ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, experimental solubility in water is 6.66 mg/ml , but the 5-phenyl variant’s solubility is predicted to fall below 1 mg/ml based on QSPR models . Stability studies on similar compounds indicate sensitivity to strong acids/bases due to the enol and ester functionalities .
Spectral Data
Although experimental spectra for the 5-phenyl compound are unavailable, comparative analysis with analogs permits reasonable predictions:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume